molecular formula C11H15NO2S B587982 S-(2,4-Dimethylbenzene)-D,L-cysteine CAS No. 1357350-92-5

S-(2,4-Dimethylbenzene)-D,L-cysteine

Cat. No.: B587982
CAS No.: 1357350-92-5
M. Wt: 225.306
InChI Key: QMZQFHPIZQSJSG-UHFFFAOYSA-N
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Description

S-(2,4-Dimethylbenzene)-D,L-cysteine: is an organic compound that features a cysteine molecule bonded to a 2,4-dimethylbenzene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dimethylbenzene)-D,L-cysteine typically involves the reaction of cysteine with 2,4-dimethylbenzene derivatives. One common method is the nucleophilic substitution reaction where the thiol group of cysteine attacks the electrophilic carbon of a 2,4-dimethylbenzene derivative, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: S-(2,4-Dimethylbenzene)-D,L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which S-(2,4-Dimethylbenzene)-D,L-cysteine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The cysteine moiety can form disulfide bonds, influencing protein structure and function. Additionally, the benzene ring can participate in hydrophobic interactions, further affecting molecular pathways .

Comparison with Similar Compounds

Biological Activity

S-(2,4-Dimethylbenzene)-D,L-cysteine, also known as N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine, is a modified amino acid derivative that has garnered attention in biochemical and pharmacological research. This compound is characterized by its unique structure, which includes an acetyl group and a dimethylphenyl group attached to the cysteine backbone. Its biological activity is attributed to both the cysteine component and the presence of the aromatic substituent. This article reviews the biological activities, mechanisms of action, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C₁₃H₁₇NO₃S
  • Molecular Weight : 267.34 g/mol
  • Appearance : Pale beige solid
  • Melting Point : 143-145 °C
  • Solubility : Slightly soluble in chloroform and methanol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Its ability to scavenge reactive oxygen species (ROS) has been documented, suggesting a protective role against oxidative stress in biological systems. This property is particularly relevant in contexts such as cellular signaling and detoxification processes.

Modulation of Cellular Processes

The compound has been shown to influence various cellular processes:

  • Detoxification : The thiol group in the cysteine backbone can participate in detoxification reactions, potentially enhancing cellular resilience against toxic agents.
  • Protein Synthesis : It plays a role in modulating protein synthesis pathways, which is crucial for maintaining cellular homeostasis.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The thiol group can undergo oxidation-reduction reactions, allowing it to participate in redox signaling pathways.
  • Enzyme Interaction : The compound interacts with specific enzymes, influencing their activity and stability. This interaction may enhance or inhibit enzymatic functions depending on the context.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
N-Acetyl-L-cysteineC₅H₉NO₃SL-isomer with different biological activity
N-Acetyl-S-(2-methylphenyl)-L-cysteineC₁₃H₁₇NO₃SContains only one methyl group on the aromatic ring
S-(2,4-Dimethylphenyl)-L-cysteineC₁₂H₁₅NO₂SL-isomer without acetylation

The presence of both D and L forms of cysteine in this compound may influence its biological activity differently compared to other derivatives.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study demonstrated that this compound significantly reduced oxidative damage in cell cultures exposed to hydrogen peroxide. The compound effectively decreased markers of oxidative stress compared to untreated controls.
  • Cellular Detoxification Research : Another investigation explored the role of this compound in enhancing glutathione levels within cells. Results indicated that treatment with this compound led to increased glutathione synthesis, suggesting its potential as a therapeutic agent for conditions associated with oxidative stress.
  • Enzyme Interaction Analysis : A study focusing on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This finding highlights its potential utility in drug design and development.

Properties

IUPAC Name

2-amino-3-(2,4-dimethylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-7-3-4-10(8(2)5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZQFHPIZQSJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SCC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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